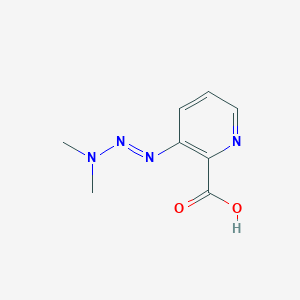

3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid

Description

Properties

CAS No. |

116708-30-6 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

ABJSYTQJFSOBIO-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=C(N=CC=C1)C(=O)O |

Canonical SMILES |

CN(C)N=NC1=C(N=CC=C1)C(=O)O |

Synonyms |

2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyltyrosine typically involves the acetylation of L-tyrosine. One common method includes dissolving L-tyrosine in an aqueous medium and conducting acetylation using acetic anhydride as the acylating agent. The reaction is carried out at temperatures between 50-80°C for 45-75 minutes . The crude product is then purified through crystallization and drying processes .

Industrial Production Methods: In industrial settings, the preparation of N-acetyltyrosine may involve the use of sodium hydroxide as a catalyst to enhance the conversion rate of L-tyrosine. The crude product is then purified using acetone, resulting in a high-purity product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-acetyltyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various acylated tyrosine derivatives.

Scientific Research Applications

N-acetyltyrosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme activity.

Industry: Employed in the production of therapeutic recombinant proteins and monoclonal antibodies.

Recent studies have also explored its potential as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease and nonstructural protein 16, indicating its possible application in COVID-19 treatment .

Mechanism of Action

N-acetyltyrosine acts as a high-solubility precursor to tyrosine. Once administered, it is deacetylated to form tyrosine, which then participates in various metabolic pathways. Tyrosine is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which play vital roles in mood regulation, stress response, and cognitive function .

Comparison with Similar Compounds

L-Tyrosine: The parent compound of N-acetyltyrosine, used in protein synthesis and neurotransmitter production.

Acetylcysteine: Another acetylated amino acid used as a mucolytic agent and antioxidant.

N-Acetylserotonin: An acetylated derivative of serotonin with potential neuroprotective effects.

Uniqueness: N-acetyltyrosine is unique due to its enhanced solubility compared to L-tyrosine, making it more suitable for parenteral nutrition and dietary supplements. Its ability to serve as a precursor to tyrosine while maintaining high solubility sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.